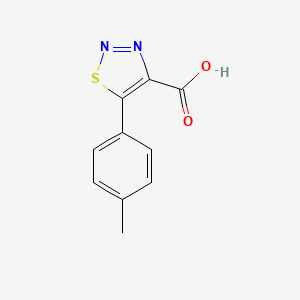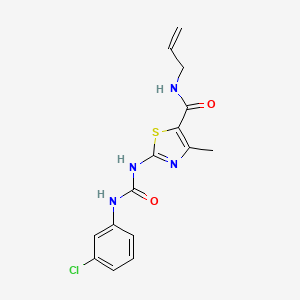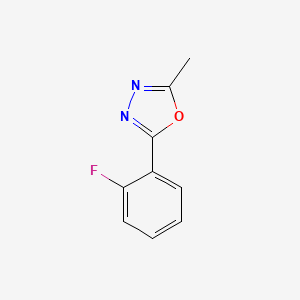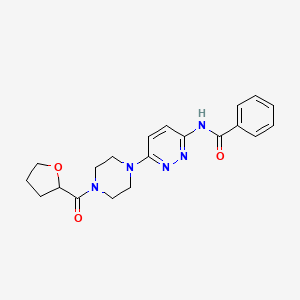![molecular formula C20H17FN4O2S B2656721 5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105207-43-9](/img/structure/B2656721.png)
5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups including a fluorobenzyl group, a furan ring, a pyrrolidine ring, and a thiazolo[4,5-d]pyridazin-4(5H)-one moiety. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The thiazolo[4,5-d]pyridazin-4(5H)-one core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the furan ring might undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Biological Activity
Thiazolo[4,5-d]pyridazinones have been synthesized with a focus on their biological activities, including analgesic and anti-inflammatory effects. For instance, a study by Demchenko et al. (2015) explored the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones. These compounds demonstrated significant in vivo analgesic and anti-inflammatory activities, highlighting the therapeutic potential of thiazolo[4,5-d]pyridazinone derivatives in pain and inflammation management (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Sergey A. Demchenko, 2015).
Anticancer Activity
Research on fluorinated compounds, such as the fluoro substituted benzo[b]pyran derivatives studied by Hammam et al. (2005), indicates that these molecules exhibit anticancer activity against lung, breast, and CNS cancer cell lines. This suggests that fluorinated derivatives of thiazolo[4,5-d]pyridazinones might also possess anticancer properties, offering a potential avenue for the development of new anticancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antimicrobial Activity
The structural flexibility of thiazolo[4,5-d]pyridazinones allows for the exploration of antimicrobial properties. A study on benzothiazole pyrimidine derivatives by Maddila et al. (2016) revealed significant antibacterial and antifungal activities, suggesting that modifications to the thiazolo[4,5-d]pyridazinone core could yield compounds with potent antimicrobial effects (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antidepressant and Cognitive Enhancing Effects
The potential for thiazolo[4,5-d]pyridazinones to act on central nervous system targets has been demonstrated by Varano et al. (2021), who designed novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for adenosine A1 and A2A receptors. These compounds showed efficacy in animal models of depression, suggesting that structurally related thiazolo[4,5-d]pyridazinones could have applications in treating neurological disorders (Varano, Catarzi, Vigiani, Dal Ben, Buccioni, Marucci, di Cesare Mannelli, Lucarini, Ghelardini, Volpini, & Colotta, 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-14-7-2-1-6-13(14)12-25-19(26)17-18(16(23-25)15-8-5-11-27-15)28-20(22-17)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKTRCEFZQQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC=C4F)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)

![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656647.png)
![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)

![2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2656657.png)
![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)
![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)
amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2656660.png)
![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)